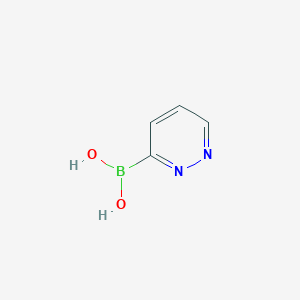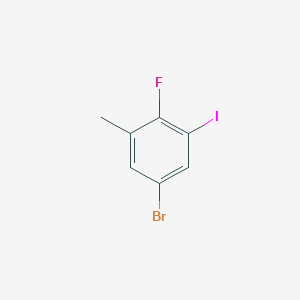
5-Bromo-2-fluoro-1-iodo-3-methylbenzene
Overview
Description
5-Bromo-2-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene (toluene) and contains bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylbenzene (toluene) through electrophilic aromatic substitution reactions. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of a fluorine atom using a fluorinating agent like Selectfluor.
Iodination: Introduction of an iodine atom using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Halogenated Derivatives: Through substitution reactions.
Scientific Research Applications
5-Bromo-2-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the halogen atoms can be replaced by other nucleophiles. In coupling reactions, it participates as a halogenated aromatic compound that forms bonds with other aromatic rings.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-fluoro-2-iodo-3-methylbenzene: Similar structure but different positioning of halogen atoms.
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Contains a methoxy group instead of a methyl group.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains an additional methyl group.
Properties
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKKCEJNIVTOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
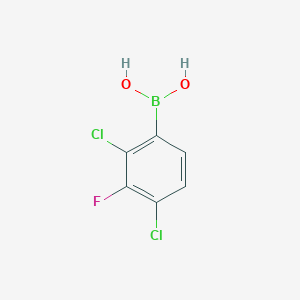
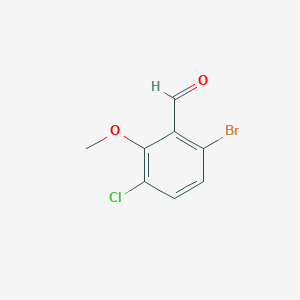
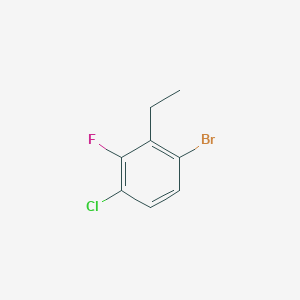
![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)
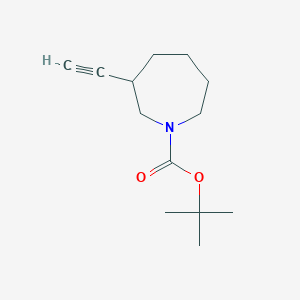

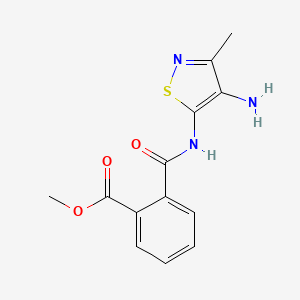
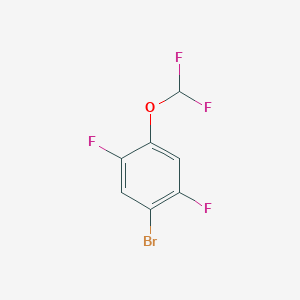
![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)
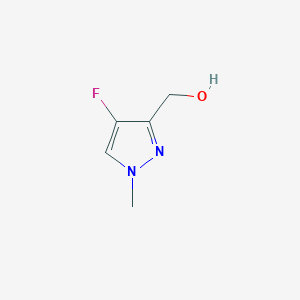
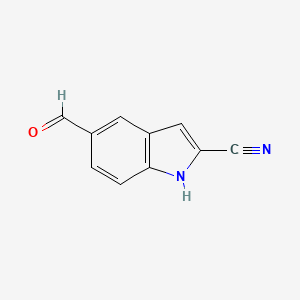
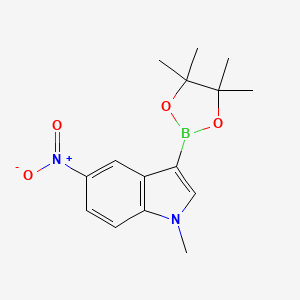
![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)
